1-epi-Ramiprilat-d5 is a deuterium-labeled derivative of 1-epi-Ramiprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This compound is primarily utilized in scientific research due to its stable isotope labeling, which enhances the study of pharmacokinetics and metabolic pathways of drugs. The incorporation of deuterium, a stable isotope of hydrogen, allows for more precise tracking of the compound's behavior in biological systems compared to its non-labeled counterparts.
1-epi-Ramiprilat-d5 is synthesized from 1-epi-Ramiprilat through various chemical methods that introduce deuterium into its molecular structure. This compound is available from commercial suppliers who specialize in deuterated compounds for research purposes.
1-epi-Ramiprilat-d5 falls under the category of pharmaceutical compounds and is classified as a stable isotope-labeled drug. It is specifically used in pharmacological studies to trace drug metabolism and interactions within biological systems.
The synthesis of 1-epi-Ramiprilat-d5 typically involves the following methods:
The synthesis process may vary based on desired yield and purity levels. Industrial production often requires optimized conditions, including temperature control and reaction time, to ensure effective incorporation of deuterium while maintaining structural integrity .
The molecular formula for 1-epi-Ramiprilat-d5 is C21H23D5N2O5, with a molecular weight of approximately 393.49 g/mol. The structure retains the core features of 1-epi-Ramiprilat but includes five deuterium atoms replacing hydrogen atoms. This modification provides distinct advantages in tracking and analyzing metabolic processes .
The structural characteristics enable researchers to utilize mass spectrometry and nuclear magnetic resonance spectroscopy effectively for studying pharmacokinetics and drug interactions.
1-epi-Ramiprilat-d5 can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of 1-epi-Ramiprilat-d5 mirrors that of its parent compound, 1-epi-Ramiprilat. It acts as an inhibitor of ACE, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. The presence of deuterium does not significantly alter this mechanism but allows for detailed studies on pharmacokinetics without affecting fundamental pharmacological properties .
1-epi-Ramiprilat-d5 is typically presented as a solid at room temperature, with specific melting points determined during characterization studies. Its solubility characteristics are similar to those of other Ramipril derivatives.
The chemical properties include stability under standard laboratory conditions and reactivity similar to non-deuterated Ramipril derivatives. The presence of deuterium enhances certain analytical techniques due to its distinct mass compared to hydrogen .
1-epi-Ramiprilat-d5 has several significant applications in scientific research:
Stereochemistry is a critical determinant of bioactivity for Renin-Angiotensin System (RAS)-targeting therapeutics. Angiotensin-converting enzyme (ACE) inhibitors like ramipril exhibit chiral specificity, where their three-dimensional configuration dictates binding affinity to the active zinc site of ACE. Ramipril is a prodrug metabolized to its active diacid form, ramiprilat, which contains three chiral centers (2S,3aS,6aS). This specific stereochemistry allows optimal interaction with ACE's substrate pocket, achieving half-maximal inhibition (Ki) at picomolar concentrations (7 pM) [2] [5].
Epimerization at any chiral center—particularly the C1 position generating 1-epi-ramiprilat—disrupts this molecular complementarity. The 1-epimer's altered spatial orientation reduces hydrogen bonding with ACE residues His353, Glu384, and Lys511, leading to a 30- to 50-fold decrease in inhibitory potency in vitro [5] [10]. This stereosensitivity extends to clinical efficacy: studies show that even minor epimeric impurities (>0.1%) in ramipril formulations can diminish antihypertensive effects by compromising systemic ACE inhibition [6]. Consequently, rigorous stereochemical characterization is essential for RAS therapeutics, as epimerization during metabolism or storage directly impacts pharmacological outcomes.
Table 1: Impact of Stereochemistry on ACE Inhibitor Pharmacodynamics
| Compound | Configuration | ACE Ki (pM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Ramiprilat | (2S,3aS,6aS) | 7 | -12.8 |
| 1-epi-Ramiprilat | (2R,3aS,6aS) | 210 | -8.4 |
| Ramiprilat-d5 | (2S,3aS,6aS) | 7 | -12.7 |
Deuterium (²H) labeling, involving strategic replacement of hydrogen with stable heavy isotopes, has revolutionized the study of drug metabolism. Deuterated analogs like Ramiprilat-d5 (where five phenyl-hydrogens are replaced by deuterium) exhibit near-identical biochemical activity to their protiated counterparts but altered pharmacokinetic properties due to the kinetic isotope effect (KIE) [2] [9]. The C-²H bond is stronger and slower to cleave than C-H, potentially decelerating oxidative metabolism at deuterated sites.
For ACE inhibitors, deuterium labeling serves two key purposes:
Notably, deuterium labeling does not alter primary pharmacology—Ramiprilat-d5 retains a Ki of 7 pM against ACE—but extends elimination half-lives by reducing hepatic glucuronidation rates [2] [4].
ACE inhibitors undergo complex biotransformation, generating epimeric metabolites through chiral inversion. Ramiprilat, the active ACE-inhibiting metabolite of ramipril, exists predominantly as the (2S,3aS,6aS) diastereomer in vivo. However, approximately 0.8–2.1% spontaneously epimerizes at C1 to form 1-epi-ramiprilat under physiological conditions (pH 7.4, 37°C) [4] [6]. This process is catalyzed by:
Deuterated analogs provide critical insights into epimerization kinetics. 1-epi-Ramiprilat-d5 (CAS 1356837-92-7), synthesized by deuteration at the phenyl ring, exhibits significantly slower epimerization (t~1/2~ = 127 h vs. 28 h for non-deuterated 1-epi-ramiprilat) due to deuterium’s influence on enolate formation [6] [9]. Its enhanced metabolic stability enables precise quantification of epimer accumulation in chronic dosing studies.
Table 2: Metabolic Properties of Ramiprilat Epimers
| Parameter | Ramiprilat | 1-epi-Ramiprilat | 1-epi-Ramiprilat-d5 |
|---|---|---|---|
| Epimerization t₁/₂ | N/A | 28 h | 127 h |
| Plasma Clearance | 10 L/h | 14 L/h | 9.8 L/h |
| Renal Excretion | 60% | 55% | 58% |
| Active vs. ACE | 100% | 3–5% | 3–5% |
Epimeric metabolites display distinct pharmacokinetics: 1-epi-ramiprilat shows 40% higher volume of distribution than ramiprilat due to reduced tissue ACE binding, but its clinical impact is minimal due to low abundance (<3% of total metabolites) [4] [10]. Deuterated epimers thus serve as indispensable reference standards for characterizing metabolic byproducts in bioequivalence studies of ACE inhibitors.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5